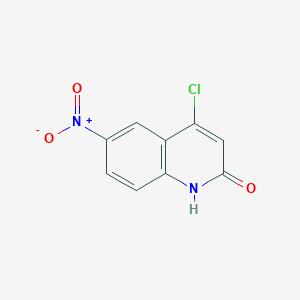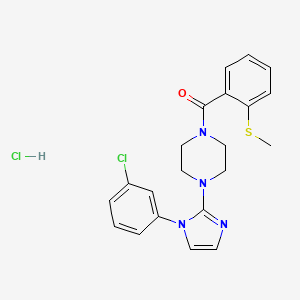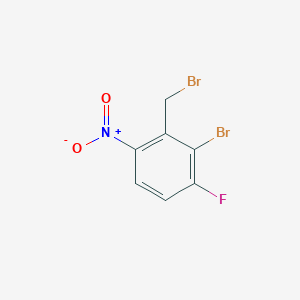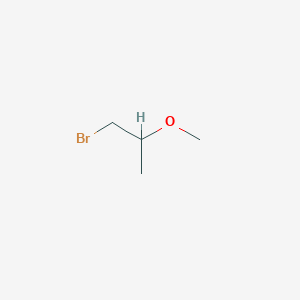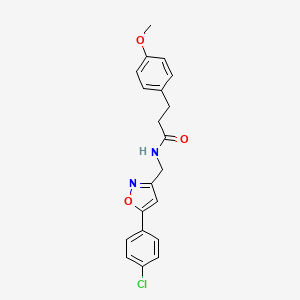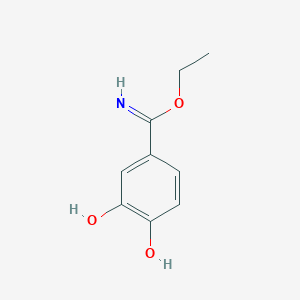
Ethyl 3,4-dihydroxybenzimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3,4-dihydroxybenzoate (EDHB) is a plant phenolic compound . It is also known as protocatechuic acid and is present in plant foods such as olives, roselle, du-zhong, and white grape wine . This compound has antioxidant, cardioprotective, neuroprotective, antimicrobial, anti-inflammatory, and myoprotective activity, as well as anti-ulcer activity .
Molecular Structure Analysis
The molecular formula of Ethyl 3,4-dihydroxybenzoate is C9H10O4 . Its molecular weight is 182.1733 . The IUPAC Standard InChI is InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3,4-dihydroxybenzimidate are not available, it has been studied for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli .Physical And Chemical Properties Analysis
EDHB is a solid at 20 degrees Celsius . It has a melting point of 132-134 °C and a boiling point of 275.56°C . It is insoluble in water but soluble in ethanol and methanol .科学的研究の応用
Anticancer Activities
Ethyl 3,4-dihydroxybenzimidate derivatives have shown promising results in cancer research. For instance, novel hydrazide-hydrazones derived from ethyl paraben were synthesized and exhibited notable anticancer activity against liver cancer cell lines, showing potential as anticancer agents (Han et al., 2020).
Enzyme Inhibition and Iron Chelation
Ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as a substrate analog and competitive inhibitor of prolyl 4-hydroxylases, which are crucial for collagen maturation and oxygen sensing. Its ability to chelate enzyme-bound iron was found to effectively induce iron deficiency in cells, influencing iron regulatory proteins (Wang et al., 2002).
Antimicrobial and Antioxidant Properties
Compounds derived from ethyl 3,4-dihydroxybenzoate, such as dihydroxybenzoic acid and dihydroxybenzaldehyde, isolated from plant sources like the fern Trichomanes chinense L., have demonstrated significant antimicrobial and antioxidant activities (Syafni et al., 2012).
Role in Apoptosis and Autophagy in Cancer Cells
The ethyl ester of protocatechuic acid, ethyl-3,4-dihydroxybenzoate, has been researched for its effect on apoptosis and autophagy in cancer cells, such as in esophageal squamous cell carcinoma. It was observed to induce apoptosis and autophagy, mediated through the up-regulation of specific genes and proteins (Han et al., 2014).
Synthesis and Industrial Applications
The synthesis process of ethyl 3,4-dihydroxybenzoate, starting from 4-methylcatechol through oxidation and esterification, was explored for its potential industrial application. This method aimed to enhance yield and reduce production costs (Kun-lin, 2013).
Hydroxyl Radical Scavenging
Ethyl gallate and related compounds, including ethyl 3,4-dihydroxybenzoate, were evaluated for their hydroxyl radical scavenging properties. This research has implications for understanding the molecular mechanisms of these compounds and their potential use as preservatives (Hall et al., 1996).
作用機序
Safety and Hazards
特性
IUPAC Name |
ethyl 3,4-dihydroxybenzenecarboximidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-2-13-9(10)6-3-4-7(11)8(12)5-6/h3-5,10-12H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQINXQATAXZPIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC(=C(C=C1)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3,4-dihydroxybenzoimidate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)
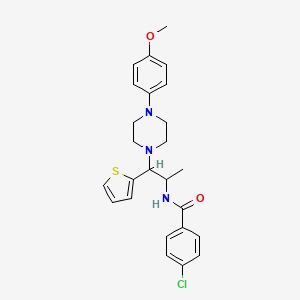
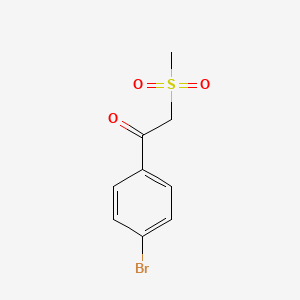
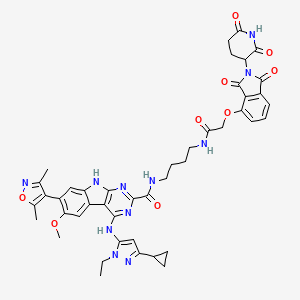
![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)
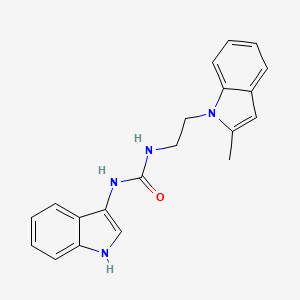
![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)
![2-Chloro-N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]propanamide](/img/structure/B2938519.png)
